molecular formula C9H8BrF3O3 B14801532 2-Bromo-1-(methoxymethoxy)-4-(trifluoromethoxy)benzene

2-Bromo-1-(methoxymethoxy)-4-(trifluoromethoxy)benzene

Cat. No.: B14801532
M. Wt: 301.06 g/mol
InChI Key: YCSFDGILOXOHDT-UHFFFAOYSA-N
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Description

2-Bromo-1-(methoxymethoxy)-4-(trifluoromethoxy)benzene is an organic compound with a complex structure that includes bromine, methoxymethoxy, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 2-Bromo-1-(methoxymethoxy)-4-(trifluoromethoxy)benzene typically involves multiple steps. One common method starts with the bromination of a suitable benzene derivative, followed by the introduction of the methoxymethoxy and trifluoromethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

2-Bromo-1-(methoxymethoxy)-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The methoxymethoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

2-Bromo-1-(methoxymethoxy)-4-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 2-Bromo-1-(methoxymethoxy)-4-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In chemical reactions, the presence of the bromine, methoxymethoxy, and trifluoromethoxy groups influences the compound’s reactivity and interaction with other molecules. These groups can act as electron-withdrawing or electron-donating entities, affecting the overall electronic structure and stability of the compound. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Similar compounds to 2-Bromo-1-(methoxymethoxy)-4-(trifluoromethoxy)benzene include:

    1-Bromo-2-[(methoxymethoxy)methyl]benzene: This compound has a similar structure but lacks the trifluoromethoxy group, resulting in different reactivity and applications.

    1-Bromo-3,5-bis(trifluoromethyl)benzene: This compound contains two trifluoromethyl groups instead of the methoxymethoxy group, leading to distinct chemical properties and uses.

    2-Bromo-1,3-dimethoxybenzene:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it valuable for various synthetic and industrial applications.

Properties

Molecular Formula

C9H8BrF3O3

Molecular Weight

301.06 g/mol

IUPAC Name

2-bromo-1-(methoxymethoxy)-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C9H8BrF3O3/c1-14-5-15-8-3-2-6(4-7(8)10)16-9(11,12)13/h2-4H,5H2,1H3

InChI Key

YCSFDGILOXOHDT-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1)OC(F)(F)F)Br

Origin of Product

United States

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